N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride
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Overview
Description
N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride: is an organic compound with the molecular formula C11H18ClNO2 It is a derivative of benzylamine, where the benzyl group is substituted with two methoxy groups at the 3 and 4 positions, and the amine group is ethylated
Mechanism of Action
Mode of Action
It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The presence of the 3,4-dimethoxybenzyl group can increase the solubility and stability of the compound, which may influence its bioavailability .
Result of Action
The removal of the 3,4-dimethoxybenzyl group during monolayer formation could potentially lead to changes in the structure and function of the affected molecules .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride . For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Reductive Amination: The 3,4-dimethoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms N-(3,4-dimethoxybenzyl)-N-ethylamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3,4-dimethoxybenzaldehyde and ethylamine are reacted in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests, including NMR, HPLC, and LC-MS, to confirm its identity and purity
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: N-oxide derivatives.
Reduction Products: Secondary amines.
Substitution Products: Compounds with substituted functional groups at the methoxy positions
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
N-(3,4-Dimethoxybenzyl)ethanamine: A closely related compound with slight variations in its chemical structure.
Uniqueness: N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and ethylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3;/h5-7,12H,4,8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWZXYHHYMIZHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585817 |
Source
|
Record name | N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052544-93-0, 40171-95-7 |
Source
|
Record name | Benzenemethanamine, N-ethyl-3,4-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052544-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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